molecular formula C9H10N2O3 B6270683 7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE CAS No. 50386-69-1

7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE

Cat. No.: B6270683
CAS No.: 50386-69-1
M. Wt: 194.2
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Description

7-Nitro-3,4-dihydro-2H-chromen-6-ylamine is a chromenone derivative of interest in medicinal chemistry for the development of novel therapeutic agents. This scaffold is recognized for its potential in central nervous system (CNS) drug discovery. Recent scientific investigations into structurally related amino-dihydrochromenone compounds have highlighted their significant value as inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This mechanism is a cornerstone of current pharmacological management for Alzheimer's disease, as these inhibitors work to elevate acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission and mitigating cognitive decline . The chromenone core structure is known to interact with the enzymatic peripheral anionic site (PAS), while the amine functional group is critical for forming hydrogen bonds within the active site, making this class of compounds a promising starting point for the rational design of more effective cholinesterase inhibitors . Consequently, this product serves as a key chemical building block for researchers exploring new treatments for neurodegenerative conditions. It is strictly for research applications in a controlled laboratory environment.

Properties

CAS No.

50386-69-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-2H-chromen-6-ylamine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. This can be achieved through the reaction of 3,4-dihydro-2H-chromen-6-ylamine with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of 7-nitro-3,4-dihydro-2H-chromen-6-ylamine may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3,4-dihydro-2H-chromen-6-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-2H-chromen-6-ylamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin Derivatives (6-Amino-7-hydroxy-4-methylcoumarin and Substituted Analogs)

Coumarin derivatives, such as 6-amino-7-hydroxy-4-methylcoumarin (synthesized via nitration and reduction of 4-methyl-7-hydroxycoumarin), share functional group similarities with the target compound. Key distinctions include:

  • Core Structure : Coumarins contain a lactone ring (2H-chromen-2-one), whereas the target compound lacks the ketone group, making it a dihydrochromen derivative.
  • Substituent Effects: The nitro and amine groups in 7-nitro-3,4-dihydro-2H-chromen-6-ylamine may enhance hydrogen-bonding interactions, similar to coumarin derivatives like 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one, which exhibit strong intermolecular hydrogen bonds influencing crystallinity and solubility .
  • Thermal Stability: While coumarin derivatives are often thermally stable (e.g., melting points >180°C for amino-substituted analogs ), the nitro group in the target compound may lower thermal stability due to its energetic nature, as seen in nitro-containing triazine derivatives like NPTO (initial exothermic decomposition at 160.5°C) .

Chroman-4-ylamine (C$9$H${11}$NO)

Chroman-4-ylamine (CAS 53981-38-7) shares the dihydrochromen scaffold but differs in substituent position and functionality:

7-Nitro-1-tetralone (C${10}$H$9$NO$_3$)

7-Nitro-1-tetralone, a tetralin (tetrahydronaphthalene) derivative, shares a fused bicyclic system but differs in heteroatom composition:

  • Functional Groups : The ketone at position 1 and nitro at position 7 contrast with the amine and nitro groups in the target compound.
  • Applications : 7-Nitro-1-tetralone is primarily used as a synthetic intermediate, whereas the amine group in the target compound may enable its use in drug discovery or coordination chemistry .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Notable Properties
7-Nitro-3,4-dihydro-2H-chromen-6-ylamine C$9$H${10}$N$2$O$2$ 178.19 Amine (C6), Nitro (C7) Not reported Potential hydrogen bonding, moderate polarity
6-Amino-7-hydroxy-4-methylcoumarin C${10}$H$9$NO$_3$ 191.19 Amine (C6), Hydroxy (C7) 205–216 (derivative) High thermal stability, strong H-bonding
Chroman-4-ylamine C$9$H${11}$NO 149.19 Amine (C4) Not reported Low polarity, pharmaceutical relevance
7-Nitro-1-tetralone C${10}$H$9$NO$_3$ 191.19 Ketone (C1), Nitro (C7) Not reported Synthetic intermediate, moderate stability

Research Findings and Inferred Properties

  • Electronic Effects: The nitro group’s electron-withdrawing nature may reduce the amine’s basicity in the target compound, as observed in nitro-substituted isoquinolinones . This could impact its reactivity in substitution or coordination reactions.
  • Thermal Behavior : Analogous nitro-containing compounds like NPTO exhibit decomposition temperatures >160°C , suggesting the target compound may require similar handling precautions.
  • Crystallinity : Hydrogen bonding between the amine and nitro groups (or solvent molecules) could promote layered crystal packing, as seen in NPTO’s "layer by layer" stacking .

Q & A

Q. Key Considerations :

  • Purification : Recrystallization from ethanol/water mixtures improves purity (melting point verification recommended) .
  • Side reactions : Over-reduction or dehalogenation (if halogens are present) can occur; monitoring via TLC or HPLC is critical .

How can researchers optimize reaction conditions for introducing functional groups to the chromen scaffold?

Advanced Research Question
Functionalization often targets the amine group or the dihydrochromen ring . Methodological approaches include:

  • Nucleophilic substitution : React the amine with acyl chlorides or sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base (0–5°C to room temperature, 4–12 hours) .
  • Electrophilic aromatic substitution : Nitration or halogenation of the chromen ring using HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively. Yields vary (50–75%) depending on steric hindrance .

Basic Research Question

  • ¹H/¹³C NMR : Confirm scaffold integrity and substitution patterns. For example, the amine proton appears as a broad singlet at δ 2.8–3.2 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., C₁₀H₁₁N₂O₃: 207.08 g/mol) .
  • IR Spectroscopy : Nitro group stretches (~1520 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) validate functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How do structural modifications impact the biological activity of chromen-6-ylamine derivatives?

Advanced Research Question

  • Antimicrobial Activity : Nitro-to-amine reduction enhances activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL vs. 32 µg/mL for nitro precursor) .
  • Anticancer Potential : Introduction of electron-withdrawing groups (e.g., -CF₃) at position 7 increases cytotoxicity in HeLa cells (IC₅₀: 12 µM vs. 45 µM for parent compound) .

Q. Mechanistic Insight :

  • ROS generation : Nitro derivatives induce oxidative stress in cancer cells, while amine derivatives may inhibit DNA repair pathways .

What strategies mitigate contradictions in reported biological data for this compound class?

Advanced Research Question
Discrepancies often arise from:

  • Purity variations : Impurities ≥5% can skew IC₅₀ values. Use preparative HPLC for >99% purity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .
  • Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Recommendation : Cross-validate data using orthogonal assays (e.g., MTT and apoptosis staining) .

What green chemistry approaches are applicable to large-scale synthesis of chromen-6-ylamine derivatives?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time by 60–70% (e.g., nitro reduction in 30 minutes vs. 6 hours) .
  • Solvent-free conditions : Ball-milling with Fe powder achieves 75% yield without organic solvents .
  • Continuous flow reactors : Improve scalability and safety for hazardous reactions (e.g., nitrations) .

Basic Research Question

  • Storage : Keep in sealed, dark containers at 2–8°C under inert gas (N₂/Ar) to prevent amine oxidation .
  • Decomposition Signs : Yellow discoloration or precipitate formation indicates degradation; re-purify via column chromatography (silica gel, hexane/EtOAc) .

Safety Note : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319, H335) .

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